
1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The inhibition of BTK has been shown to have therapeutic potential in the treatment of various diseases, including autoimmune disorders and certain cancers.
Wissenschaftliche Forschungsanwendungen
Directed Lithiation and Substitution
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate allows for double lithiation on nitrogen and ortho to the directing metalating group, facilitating reactions with various electrophiles to yield high-quality substituted products. This method demonstrates a strategic approach for functionalizing urea derivatives, showcasing the compound's utility in synthetic organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Association and Complexation Studies
The association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through hydrogen bonding and complex formation highlights the potential of such ureas in developing new molecular recognition and assembly systems. Quantum chemical calculations and NMR spectroscopic titrations provide insights into the substituent effect on complexation, offering avenues for designing molecular devices and sensors (Ośmiałowski et al., 2013).
Synthesis and Biological Activity
The synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, and their evaluation for antiarrhythmic and hypotensive properties, underscores the compound's importance in medicinal chemistry. Specific derivatives have shown promising biological activities, indicating potential therapeutic applications (Chalina, Chakarova, & Staneva, 1998).
Cyclodextrin Complexation and Molecular Devices
The complexation of stilbene derivatives with cyclodextrin-linked ureas demonstrates the compound's role in the self-assembly of molecular devices. The ability to photoisomerize and form ternary complexes with cyclodextrins opens up possibilities for developing light-responsive materials and switches (Lock et al., 2004).
Green Chemistry Approaches
Efforts to synthesize ureas using safer, environmentally friendly alternatives to hazardous reagents like phosgene highlight the importance of such compounds in sustainable chemistry. These methodologies not only reduce the environmental impact but also enhance safety and efficiency in chemical synthesis (Bigi, Maggi, & Sartori, 2000).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-5-30-21-12-10-20(11-13-21)27-16-17(14-22(27)28)15-25-23(29)26-19-8-6-18(7-9-19)24(2,3)4/h6-13,17H,5,14-16H2,1-4H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJDXWDOEXSNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

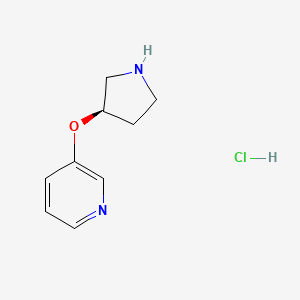

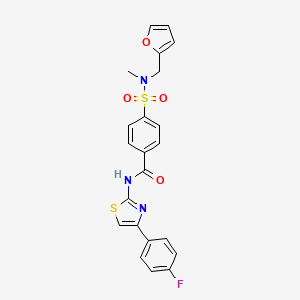
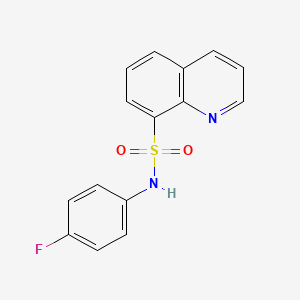

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2954584.png)

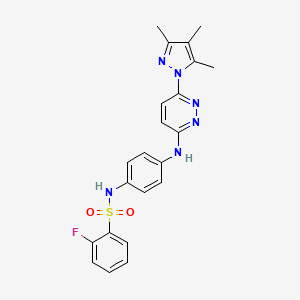
![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole](/img/structure/B2954588.png)
![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2954589.png)
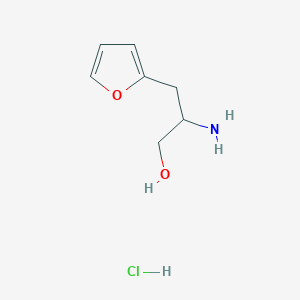
![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)
![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)
![1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2954595.png)